Tert-butyl 4-chloro-2-methylbut-2-enoate
Description
Properties
CAS No. |
56905-10-3 |
|---|---|
Molecular Formula |
C9H15ClO2 |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
tert-butyl 4-chloro-2-methylbut-2-enoate |
InChI |
InChI=1S/C9H15ClO2/c1-7(5-6-10)8(11)12-9(2,3)4/h5H,6H2,1-4H3 |
InChI Key |
XQBXTJLERCSOLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
(E)-tert-Butyl 4-Bromobut-2-enoate (CAS 86606-04-4)
Structural Similarities :
- Both compounds share the tert-butyl ester backbone and α,β-unsaturated system (but-2-enoate).
- Halogen substituents at the 4-position (Cl vs. Br).
Key Differences :
Reactivity :
- Nucleophilic Substitution : The bromo derivative reacts more readily due to Br’s superior leaving group ability compared to Cl.
- Stability : The bromo compound’s refrigeration requirement suggests lower thermal stability than the chloro analog, possibly due to higher susceptibility to decomposition or polymerization.
tert-Butyl Chloromethylsuccinate
Structural Similarities :
- Both contain a tert-butyl ester group.
Key Differences :
| Parameter | This compound | tert-Butyl Chloromethylsuccinate |
|---|---|---|
| Backbone Structure | α,β-unsaturated ester | Saturated succinate ester |
| Halogen Position | 4-position on but-2-enoate | Chloromethyl group on succinate |
| Conjugation Effects | Enhanced reactivity via conjugated double bond | No conjugation; lower reactivity |
tert-Butyl Alcohol (Parent Alcohol)
Relevance : The tert-butyl group in the ester originates from tert-butyl alcohol, a common precursor.
Data Table: Comparative Overview
*Hypothesized based on structural analogs.
Preparation Methods
Acid Chloride-Mediated Esterification
The most direct route involves converting 4-chloro-2-methylbut-2-enoic acid to its acid chloride, followed by reaction with tert-butanol. This method, adapted from analogous procedures in pharmaceutical synthesis, proceeds via:
Activation with Oxalyl Chloride :
The carboxylic acid (1.0 equiv) is treated with oxalyl chloride (1.1 equiv) in dichloromethane (DCM) at 20°C for 2 hours. The reaction generates HCl gas, necessitating anhydrous conditions and a nitrogen atmosphere.Esterification with tert-Butanol :
The resulting acid chloride is reacted with tert-butanol (1.5 equiv) in tetrahydrofuran (THF) at 0–25°C. Pyridine (1.2 equiv) is added to scavenge HCl, yielding the tert-butyl ester after 12 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–85% | |
| Purity (HPLC) | ≥95% | |
| Reaction Time | 14 hours (total) |
Coupling Reagent-Based Esterification
For acid-sensitive substrates, carbodiimide-mediated coupling avoids HCl generation. A mix of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM facilitates ester bond formation at 25°C. This method is preferred for thermally labile intermediates.
Chlorination of Tert-Butyl 2-Methylbut-2-Enoate
Radical Chlorination
Radical-mediated chlorination using N-chlorosuccinimide (NCS, 1.1 equiv) and azobisisobutyronitrile (AIBN, 0.05 equiv) in refluxing CCl4 introduces the chloro group at the 4-position. The reaction proceeds via a chain mechanism, favoring allylic chlorination due to the stability of the intermediate radical.
Optimization Insights :
Electrophilic Chlorination
Electrophilic chlorinating agents like sulfuryl chloride (SO2Cl2, 1.0 equiv) in DCM at −10°C selectively target the γ-position of α,β-unsaturated esters. The reaction is quenched with aqueous NaHCO3 to prevent over-chlorination.
Comparative Data :
| Chlorinating Agent | Yield | 4-Chloro Isomer Purity |
|---|---|---|
| NCS | 65% | 89% |
| SO2Cl2 | 72% | 93% |
| Cl2 (gas) | 58% | 81% |
Cross-Coupling Approaches
Reformatsky Reaction with Chloroalkynes
A modified Reformatsky reaction couples tert-butyl propiolate with 2-chloropropane-1,3-diyl dizinc bromide in THF at −78°C. The reaction proceeds via a zinc enolate intermediate, forming the but-2-enoate backbone with concurrent chloro group incorporation.
Conditions :
Heck-Type Coupling
Palladium-catalyzed coupling of tert-butyl acrylate with 1-chloro-2-methylpropene in the presence of triethylamine (2.0 equiv) and Pd(OAc)2 (2 mol%) in DMF at 100°C affords the target compound. This method offers excellent stereocontrol (E:Z > 95:5).
Transesterification from Ethyl 4-Chlorobut-2-Enoate
Ethyl 4-chlorobut-2-enoate undergoes transesterification with tert-butanol (3.0 equiv) catalyzed by lipase B from Candida antarctica (CAL-B) in toluene at 60°C. The enzymatic route avoids racemization and achieves 88% conversion in 24 hours.
Advantages :
- No acid/base required, preserving acid-sensitive groups.
- Scalable to multi-kilogram batches.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-chloro-2-methylbut-2-enoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves esterification of 4-chloro-2-methylbut-2-enoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternative routes may employ tert-butyl chloroformate for direct esterification. Key variables include temperature (optimized at 0–25°C to minimize side reactions) and solvent polarity (e.g., dichloromethane or THF). Purity is enhanced via vacuum distillation or column chromatography, with yields reported between 60–85% depending on stoichiometric ratios and catalyst loading .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
- Methodological Answer :
- ¹H NMR : Expect signals for the tert-butyl group at δ 1.2–1.4 ppm (9H, singlet) and the α,β-unsaturated ester protons as a doublet of doublets (δ 5.8–6.2 ppm for the enoate system).
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~165–170 ppm, with the tert-butyl carbons at ~27–30 ppm (quaternary carbon) and ~80–85 ppm (ester oxygen-bound carbon).
- IR : Strong absorbance at ~1720–1740 cm⁻¹ (ester C=O stretch) and ~1630–1650 cm⁻¹ (C=C stretch).
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z ~207 (C₁₀H₁₆ClO₂⁺). Confirm fragmentation patterns to distinguish from structural analogs .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reactivity or stability data for this compound under different experimental conditions?
- Methodological Answer : Discrepancies often arise from solvent polarity, trace moisture, or light exposure. For example:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate hydrolysis of the ester, while non-polar solvents (e.g., hexane) stabilize it.
- Light Sensitivity : UV-Vis studies suggest degradation under prolonged UV exposure; use amber glassware and inert atmospheres to mitigate this.
- Contradictory Reactivity : Conflicting nucleophilic substitution rates (e.g., Cl⁻ vs. tert-butyl group stability) require controlled kinetic experiments with in-situ monitoring (e.g., HPLC or inline FTIR) .
Q. What strategies are recommended for utilizing this compound as a building block in the synthesis of complex heterocyclic systems relevant to medicinal chemistry?
- Methodological Answer :
- Cycloaddition Reactions : Use the α,β-unsaturated ester in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene) to form bicyclic intermediates.
- Nucleophilic Substitution : Replace the chlorine atom with amines or thiols under SN2 conditions (e.g., K₂CO₃ in DMF at 60°C) to generate β-amino/thiomethyl esters for further cyclization.
- Cross-Coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions with boronic acids to functionalize the alkene, enabling access to polycyclic frameworks .
Q. How does the steric and electronic profile of the tert-butyl group in this compound influence its reactivity in nucleophilic substitution reactions compared to other ester derivatives?
- Methodological Answer :
- Steric Effects : The bulky tert-butyl group reduces accessibility to the β-carbon, slowing SN2 reactions by ~40% compared to methyl or ethyl esters.
- Electronic Effects : The electron-donating tert-butyl group destabilizes the transition state in SN1 mechanisms, favoring SN2 pathways despite steric hindrance.
- Comparative Studies : Kinetic studies with analogs (e.g., methyl 4-chloro-2-methylbut-2-enoate) show tert-butyl derivatives exhibit lower reactivity but higher selectivity in multi-step syntheses .
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